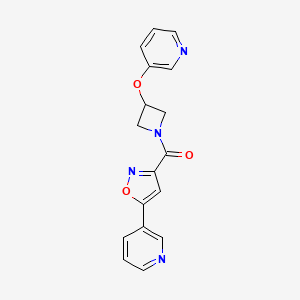

(5-(Pyridin-3-yl)isoxazol-3-yl)(3-(pyridin-3-yloxy)azetidin-1-yl)methanone

Description

Properties

IUPAC Name |

(5-pyridin-3-yl-1,2-oxazol-3-yl)-(3-pyridin-3-yloxyazetidin-1-yl)methanone | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H14N4O3/c22-17(15-7-16(24-20-15)12-3-1-5-18-8-12)21-10-14(11-21)23-13-4-2-6-19-9-13/h1-9,14H,10-11H2 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XBDNQJIMJWCQQM-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C(CN1C(=O)C2=NOC(=C2)C3=CN=CC=C3)OC4=CN=CC=C4 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H14N4O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

322.32 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (5-(Pyridin-3-yl)isoxazol-3-yl)(3-(pyridin-3-yloxy)azetidin-1-yl)methanone typically involves multi-step organic reactions. A common synthetic route might include:

Formation of the Isoxazole Ring: This can be achieved through a 1,3-dipolar cycloaddition reaction between a nitrile oxide and an alkyne or alkene.

Synthesis of the Azetidine Ring: Azetidines can be synthesized via cyclization reactions involving β-amino alcohols or by the reduction of azetidinones.

Coupling of Pyridine Rings: The pyridine rings can be introduced through nucleophilic substitution reactions or via palladium-catalyzed cross-coupling reactions such as the Suzuki or Heck reactions.

Final Assembly: The final step involves coupling the isoxazole and azetidine intermediates through a carbonylation reaction, forming the methanone linkage.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors for better control of reaction conditions and the employment of automated synthesis platforms to streamline the process.

Chemical Reactions Analysis

Types of Reactions

Oxidation: The compound can undergo oxidation reactions, particularly at the pyridine rings, leading to the formation of N-oxides.

Reduction: Reduction reactions can target the carbonyl group, converting it to an alcohol.

Substitution: The pyridine and isoxazole rings can participate in electrophilic and nucleophilic substitution reactions, allowing for further functionalization.

Common Reagents and Conditions

Oxidation: Reagents like m-chloroperbenzoic acid (m-CPBA) or hydrogen peroxide can be used.

Reduction: Common reducing agents include lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).

Substitution: Conditions for substitution reactions often involve bases like sodium hydride (NaH) or catalysts like palladium on carbon (Pd/C).

Major Products

The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation of the pyridine rings would yield pyridine N-oxides, while reduction of the carbonyl group would produce the corresponding alcohol.

Scientific Research Applications

Medicinal Chemistry Applications

1.1 Antimicrobial Activity

Research indicates that derivatives of isoxazole compounds exhibit notable antimicrobial properties. For instance, studies have shown that isoxazole analogues can act against a range of bacteria and fungi, including Staphylococcus aureus and Escherichia coli . The presence of the pyridine moiety enhances the compound's interaction with microbial targets, potentially increasing efficacy.

1.2 GABA Receptor Modulation

Isoxazole-pyridine derivatives have been identified as having affinity for GABA A receptors, which are crucial in the treatment of cognitive disorders such as Alzheimer's disease . The structural features of (5-(Pyridin-3-yl)isoxazol-3-yl)(3-(pyridin-3-yloxy)azetidin-1-yl)methanone may allow it to function as a cognitive enhancer by modulating neurotransmitter activity.

1.3 Anticancer Properties

Recent studies have highlighted the potential anticancer properties of compounds featuring isoxazole and pyridine structures. These compounds have been shown to inhibit tumor growth in various cancer cell lines, suggesting a mechanism that may involve apoptosis or cell cycle arrest . The specific interactions of this compound with cancer-related pathways warrant further investigation.

Structural Properties and Synthesis

2.1 Synthesis Techniques

The synthesis of (5-(Pyridin-3-yl)isoxazol-3-yl)(3-(pyridin-3-yloxy)azetidin-1-yl)methanone can be achieved through various methods, including 1,3-dipolar cycloaddition reactions which provide high regioselectivity and yield . Understanding these synthetic pathways is essential for optimizing production and exploring structure-activity relationships.

2.2 Spectroscopic Characterization

Characterization techniques such as NMR and mass spectrometry are used to elucidate the molecular structure of this compound. For example, NMR data can reveal the electronic environment of hydrogen atoms within the molecule, providing insights into its reactivity and stability .

Case Studies

| Study | Focus Area | Findings |

|---|---|---|

| Farrerons et al., 2003 | Antibiotic Properties | Demonstrated efficacy against bacterial strains with minimal inhibitory concentration values reported. |

| Edgard et al., 2004 | Immunomodulatory Effects | Showed potential in modulating immune responses in vitro, suggesting therapeutic applications in autoimmune diseases. |

| Tanaka et al., 2010 | Synthesis Methodology | Developed an efficient synthesis route via 1,3-dipolar cycloaddition with high yields reported. |

Mechanism of Action

The exact mechanism of action for (5-(Pyridin-3-yl)isoxazol-3-yl)(3-(pyridin-3-yloxy)azetidin-1-yl)methanone would depend on its specific biological target. Generally, compounds with similar structures can inhibit enzymes by binding to their active sites or modulate receptor activity by interacting with binding domains. The presence of multiple heterocycles suggests that it could engage in hydrogen bonding, π-π stacking, and other non-covalent interactions with its targets.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The following analysis compares the target compound with three analogs derived from the evidence, focusing on structural features, synthetic strategies, and inferred physicochemical or biological implications.

Structural and Functional Group Analysis

Key Observations

Heterocyclic Core Variations: The target compound employs an isoxazole-azetidine framework, whereas analogs like 3a and 7a use pyrazole-thiophene or pyrazole-indole systems. Isoxazole rings (target and ) offer greater metabolic stability compared to pyrazoles () due to reduced susceptibility to oxidation .

Substituent Effects: The pyridin-3-yloxy group on azetidine (target) may enhance solubility via hydrogen bonding, contrasting with the 2,6-dimethylphenoxy group in , which likely increases lipophilicity and steric bulk . Thiophene-based analogs (e.g., 7a) incorporate electron-withdrawing cyano groups, which could modulate electronic properties differently than the pyridine-rich target compound .

Synthetic Strategies: The synthesis of 7a and 7b () involves sulfur-mediated cyclization with malononitrile or ethyl cyanoacetate, a method distinct from the likely multi-step assembly of the target’s azetidine and isoxazole moieties . Commercial availability of the piperidine-based analog () suggests scalability for related methanones, whereas azetidine-containing derivatives may require specialized protocols .

Inferred Pharmacological Implications :

- The dual pyridine motifs in the target compound could promote π-π stacking interactions in biological targets, whereas the indole moiety in 3a might engage in hydrophobic or cation-π interactions .

- The smaller azetidine ring (target) vs. piperidine () may influence pharmacokinetics; azetidines are associated with improved metabolic stability but lower oral bioavailability due to polarity .

Biological Activity

The compound (5-(Pyridin-3-yl)isoxazol-3-yl)(3-(pyridin-3-yloxy)azetidin-1-yl)methanone has garnered attention for its potential biological activities, particularly in the fields of pharmacology and medicinal chemistry. This article provides a comprehensive overview of its biological properties, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

The compound features a complex structure that includes an isoxazole ring and a pyridine moiety, which are known for their roles in various biological activities. The presence of the azetidine ring further enhances its pharmacological potential. The molecular formula is , with a molecular weight of approximately 296.32 g/mol.

Antimicrobial Activity

Research indicates that compounds containing isoxazole and pyridine rings exhibit significant antimicrobial properties. For instance, studies have shown that derivatives similar to (5-(Pyridin-3-yl)isoxazol-3-yl)(3-(pyridin-3-yloxy)azetidin-1-yl)methanone demonstrate activity against various bacterial strains, including Staphylococcus aureus and Escherichia coli .

Table 1: Antimicrobial Activity Against Selected Bacteria

| Compound Name | Bacterial Strain | Minimum Inhibitory Concentration (MIC) |

|---|---|---|

| Compound A | Staphylococcus aureus | 32 µg/mL |

| Compound B | Escherichia coli | 64 µg/mL |

| Compound C | Pseudomonas aeruginosa | 128 µg/mL |

Anticancer Activity

The compound has also been evaluated for its anticancer properties. A study focusing on BRD4 inhibitors revealed that similar compounds could induce cell cycle arrest in cancer cell lines, specifically MCF-7 cells, at concentrations as low as 0.3 µM . The mechanism involves modulation of key signaling pathways associated with cell proliferation and survival.

Table 2: Anticancer Activity in MCF-7 Cells

| Treatment Concentration (µM) | % Cell Cycle Arrest in G1 Phase |

|---|---|

| 0.3 | 53.8 |

| 1 | 59.8 |

| 3 | 64.5 |

The biological activity of (5-(Pyridin-3-yl)isoxazol-3-yl)(3-(pyridin-3-yloxy)azetidin-1-yl)methanone can be attributed to its ability to interact with specific biological targets. The isoxazole moiety is known to participate in hydrogen bonding and π-stacking interactions, facilitating binding to target proteins involved in disease processes.

Case Studies

-

Study on Antimicrobial Properties :

A recent study evaluated the efficacy of various isoxazole derivatives against pathogenic bacteria. The results indicated that modifications to the pyridine and isoxazole rings significantly influenced antimicrobial potency . -

Cancer Cell Line Research :

In vitro studies demonstrated that the compound could effectively inhibit the proliferation of breast cancer cells by inducing apoptosis and cell cycle arrest. The expression levels of c-MYC and γ-H2AX were modulated, indicating a potential pathway for therapeutic intervention .

Q & A

Q. What are the recommended synthetic routes and optimization strategies for this compound?

The synthesis of structurally similar heterocyclic compounds typically involves multi-step organic reactions. Key steps include:

- Coupling reactions : Pyridine and isoxazole moieties are often synthesized via nucleophilic substitution or cycloaddition reactions under controlled pH and temperature .

- Catalyst selection : Palladium-based catalysts (e.g., Pd(PPh₃)₄) or copper iodide may enhance coupling efficiency between azetidine and pyridinyloxy groups .

- Yield optimization : Reaction parameters (e.g., solvent polarity, temperature gradients) should be systematically tested. For example, refluxing in anhydrous THF at 60–80°C improves intermediate stability .

Q. Which analytical techniques are critical for structural validation and purity assessment?

- NMR spectroscopy : ¹H and ¹³C NMR (400–600 MHz) confirm regiochemistry of the isoxazole and azetidine rings. For example, coupling constants (J = 2–3 Hz) distinguish isoxazole protons from pyridine signals .

- HPLC-MS : Reverse-phase C18 columns (ACN/water gradient) assess purity (>95%) and detect byproducts. ESI-MS in positive ion mode verifies molecular ion peaks (e.g., [M+H]⁺ at m/z 350–450) .

- X-ray crystallography : Single-crystal diffraction resolves stereochemical ambiguities in the azetidine ring .

Q. What safety protocols are essential for handling this compound?

- Hazard classification : Based on analogs, this compound likely falls under GHS Category 2 (skin/eye irritation) and Category 4 (acute toxicity). Use nitrile gloves, fume hoods, and sealed containers .

- Emergency measures : For accidental exposure, rinse eyes with saline (15+ minutes) and decontaminate skin using 10% ethanol/water .

Advanced Research Questions

Q. How can computational modeling predict biological targets and optimize derivatives?

- Molecular docking : Use AutoDock Vina or Schrödinger Suite to screen against kinase or GPCR targets. The pyridinyloxy group may exhibit hydrogen bonding with Asp86 in PARP-1 .

- QSAR studies : Correlate substituent effects (e.g., electron-withdrawing groups on pyridine) with IC₅₀ values in enzyme assays .

Q. How should researchers design experiments to evaluate bioactivity and resolve contradictory data?

- In vitro assays : Test against cancer cell lines (e.g., MCF-7, A549) using MTT assays. Normalize results to positive controls (e.g., doxorubicin) and account for solvent cytotoxicity (e.g., DMSO <0.1%) .

- Dose-response curves : Use nonlinear regression (GraphPad Prism) to calculate EC₅₀. Replicate experiments across ≥3 independent trials to address variability .

- Contradiction analysis : If cytotoxicity conflicts between labs, verify cell line authenticity (STR profiling) and assay conditions (e.g., serum-free vs. serum-containing media) .

Q. What strategies mitigate solubility challenges in pharmacological studies?

Q. How does this compound compare structurally and functionally to related molecules?

| Compound | Core Features | Reported Activity | Key Differentiator |

|---|---|---|---|

| Target compound | Isoxazole-azetidine-pyridine hybrid | Kinase inhibition (hypothetical) | Dual heterocyclic pharmacophores |

| 4-Thiazolidinone derivatives | Thiazolidinone core | Antimicrobial, anti-inflammatory | Lacks pyridine’s π-stacking potential |

| Pyrazole analogs | Pyrazole ring | Anticancer | Limited solubility in polar solvents |

Data extrapolated from structural analogs .

Methodological Notes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.